N-[2-({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethyl]-1H-indole-2-carboxamide
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Overview
Description
N-[2-({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethyl]-1H-indole-2-carboxamide is a complex organic compound that features a combination of indole, sulfonamide, and pyrrolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions
Indole-2-carboxamide Formation: The indole-2-carboxamide core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Sulfonamide Introduction: The sulfonamide group is introduced through the reaction of the indole-2-carboxamide with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Pyrrolidinone Ring Formation: The final step involves the formation of the pyrrolidinone ring through a cyclization reaction, typically using a suitable amine and a carbonyl compound under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
N-[2-({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethyl]-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}methionine: A serine protease inhibitor with similar structural features.
4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide: An intermediate for the preparation of glimepiride, a sulfonylurea antidiabetic drug.
2-[4-(Het)aryl-2-oxopyrrolidin-1-yl]acetohydrazides: Structural analogs of piracetam, used in cognitive enhancement.
Uniqueness
N-[2-({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethyl]-1H-indole-2-carboxamide is unique due to its combination of indole, sulfonamide, and pyrrolidinone moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C21H22N4O4S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H22N4O4S/c26-20-6-3-13-25(20)16-7-9-17(10-8-16)30(28,29)23-12-11-22-21(27)19-14-15-4-1-2-5-18(15)24-19/h1-2,4-5,7-10,14,23-24H,3,6,11-13H2,(H,22,27) |
InChI Key |
KBTIJBDTTQKXTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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